2,11-Dimethyl-2,11-dipropyldodecanedioic acid
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Overview
Description
2,11-Dimethyl-2,11-dipropyldodecanedioic acid is a dicarboxylic acid with the molecular formula C20H38O4 and a molecular weight of 342.51 g/mol . This compound is characterized by its long carbon chain with two carboxylic acid groups at each end, and methyl and propyl substituents at the 2 and 11 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dimethyl-2,11-dipropyldodecanedioic acid can be achieved through various organic synthesis techniques. One common method involves the alkylation of a dodecanedioic acid precursor with appropriate alkyl halides under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid groups, followed by the addition of methyl and propyl halides to introduce the desired substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,11-Dimethyl-2,11-dipropyldodecanedioic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid groups can yield primary alcohols.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,11-Dimethyl-2,11-dipropyldodecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 2,11-Dimethyl-2,11-dipropyldodecanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity and function . Additionally, the methyl and propyl substituents can modulate the compound’s hydrophobicity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: Lacks the methyl and propyl substituents, resulting in different chemical properties and reactivity.
2,11-Dimethyl-2,11-dipropyldodecanedioic acid derivatives: Compounds with variations in the substituents at the 2 and 11 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other dicarboxylic acids . This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
85018-93-5 |
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Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2,11-dimethyl-2,11-dipropyldodecanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-5-13-19(3,17(21)22)15-11-9-7-8-10-12-16-20(4,14-6-2)18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
UKRBMOSWTCWOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCCCCCCCC(C)(CCC)C(=O)O)C(=O)O |
Origin of Product |
United States |
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